molecular formula C9H10N2O3 B7942403 N,2-dimethyl-4-nitrobenzamide

N,2-dimethyl-4-nitrobenzamide

Cat. No.: B7942403
M. Wt: 194.19 g/mol
InChI Key: DMPFAQRJNXALLH-UHFFFAOYSA-N
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Description

N,2-dimethyl-4-nitrobenzamide: is an organic compound with the molecular formula C9H10N2O3. It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups, and the benzene ring is substituted with a nitro group at the para position. This compound is known for its pale yellow solid form and is slightly soluble in chloroform and methanol when heated .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,2-dimethyl-4-nitrobenzamide can be synthesized through the reaction of dimethylamine hydrochloride with 4-nitrobenzoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and solvents that can be easily recycled is also common in industrial processes to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: N,2-dimethyl-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

Scientific Research Applications

N,2-dimethyl-4-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,2-dimethyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activities and disrupt cellular processes .

Comparison with Similar Compounds

Uniqueness: N,2-dimethyl-4-nitrobenzamide is unique due to the presence of both the nitro group and the dimethyl substitution on the amide nitrogen. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N,2-dimethyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-6-5-7(11(13)14)3-4-8(6)9(12)10-2/h3-5H,1-2H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPFAQRJNXALLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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